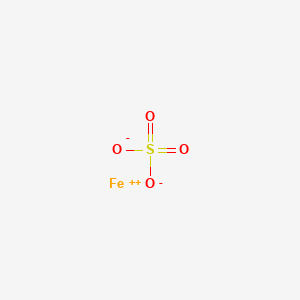

Ferrous sulfate

Descripción general

Descripción

El dextrano de hierro es un complejo líquido de color marrón oscuro, ligeramente viscoso, de hidróxido férrico y dextrano, que se utiliza principalmente como suplemento de hierro. Se administra por vía intravenosa o intramuscular para tratar la deficiencia de hierro en pacientes que no pueden tomar hierro oral . El hierro es esencial para la formación de hemoglobina y otros compuestos hemáticos y no hemáticos, y la deficiencia de hierro no tratada puede conducir a la anemia .

Métodos De Preparación

El dextrano de hierro se sintetiza mediante una serie de pasos que incluyen la hidrólisis enzimática de dextrano de peso molecular medio utilizando dextranasa para preparar dextrano super-micro-molecular. Esto va seguido de la oxidación utilizando un sistema de reacción de oxidación TEMPO/CuBr2/NaClO para preparar una solución de dextrano oxidado. A continuación, se añaden gota a gota soluciones de tricloruro férrico y de álcali a la solución de dextrano oxidado, lo que da lugar a una reacción de complejación que forma el complejo de dextrano de hierro . Los métodos de producción industrial incluyen pasos de hidrólisis, ultrafiltración, oxidación, complejación y purificación .

Análisis De Reacciones Químicas

El dextrano de hierro experimenta varias reacciones químicas, entre ellas:

Oxidación: El componente dextrano puede oxidarse utilizando reactivos como TEMPO/CuBr2/NaClO.

Reducción: El componente de hierro puede reducirse en ciertas condiciones.

Complejación: La formación del complejo de dextrano de hierro implica la reacción de iones férricos con dextrano.

Los reactivos comunes utilizados en estas reacciones incluyen tricloruro férrico, hidróxido de sodio y agentes oxidantes como TEMPO/CuBr2/NaClO . Los principales productos que se forman a partir de estas reacciones son el complejo de dextrano de hierro y sus formas oxidadas o reducidas.

Aplicaciones Científicas De Investigación

Medical Applications

Iron Supplementation

Ferrous sulfate is primarily used in the treatment of iron deficiency anemia. It is considered the gold standard for oral iron therapy due to its high bioavailability. A systematic review indicated that this compound significantly improves hemoglobin levels and overall iron status in individuals with anemia .

Case Study: Heart Failure Patients

A study involving heart failure patients showed that supplementation with 130 mg of this compound daily for 12 weeks resulted in significant improvements in functional capacity, hemoglobin levels, and ferritin levels compared to a placebo group . The following table summarizes the findings:

| Parameter | This compound Group | Placebo Group | p-value |

|---|---|---|---|

| Hemoglobin (g/dL) | 12.7 ± 1.8 | 11.3 ± 1.0 | 0.004 |

| Ferritin (ng/mL) | 207.3 ± 104 | 111.7 ± 81.4 | 0.001 |

| Six-Minute Walk Test (m) | 46.23 ± 35 | -13.7 ± 46 | <0.001 |

Agricultural Uses

Soil Amendment and Fertilization

this compound is utilized as an iron fertilizer to correct iron chlorosis in plants, particularly in acid-loving species such as azaleas and rhododendrons . It helps regulate soil pH and promotes chlorophyll formation.

Pesticide Applications

In agriculture, this compound can act as a pesticide to control diseases like wheat smut and fruit tree rot . Its use as a moss control agent is also notable in lawn care.

Environmental Management

Water Treatment

this compound plays a critical role in wastewater treatment processes by acting as a flocculating agent to remove phosphates from sewage systems, thereby preventing eutrophication .

Case Study: Micro-Dosing Strategy

A novel micro-dosing strategy using this compound at lower concentrations (0.02 mM) was found to enhance biological phosphorus removal in municipal wastewater treatment plants without causing excessive sludge production or toxicity . The following table illustrates the results:

| Parameter | Micro-Dosing Group | Regular Dosing Group | Control Group |

|---|---|---|---|

| COD Removal (%) | >4.2 | - | - |

| TN Removal (%) | >2.0 | - | - |

| TP Removal (%) | >5.8 | - | - |

Industrial Applications

Pigment Production

this compound is used in the production of iron oxide pigments for various applications such as paints and coatings . It serves as a mordant in dyeing processes, enhancing the color fixation on textiles.

Chemical Manufacturing

As a reducing agent, this compound is instrumental in reducing toxic chromium compounds in cement production . It is also used in analytical chemistry for its stability and resistance to oxidation.

Mecanismo De Acción

Después de que se inyecta el dextrano de hierro, es eliminado del plasma por las células del sistema reticuloendotelial, que dividen el complejo en sus componentes de hierro y dextrano. El hierro se une inmediatamente a las porciones proteicas disponibles para formar hemosiderina o ferritina, las formas fisiológicas del hierro, o en menor medida, transferrina . Este proceso ayuda a reponer las reservas de hierro del organismo y a tratar la anemia por deficiencia de hierro.

Comparación Con Compuestos Similares

El dextrano de hierro se compara con otros suplementos de hierro como el carboximaltosa férrica, el hierro sacarosa y el gluconato férrico. Estos compuestos difieren en su peso molecular, estabilidad y métodos de administración . Por ejemplo:

Carboximaltosa Férrica: Conocida por su alta estabilidad y rápida administración.

Hierro Sacarosa: Se utiliza a menudo debido a su menor riesgo de reacciones adversas en comparación con el dextrano de hierro.

Gluconato Férrico: Se prefiere por su menor peso molecular y mejor tolerancia en algunos pacientes.

El dextrano de hierro es único por su larga historia de uso y su capacidad de proporcionar una fuente estable y consistente de hierro para la administración intravenosa o intramuscular .

Actividad Biológica

Ferrous sulfate (FeSO₄) is a widely used iron supplement, particularly in the treatment of iron deficiency anemia (IDA). Its biological activity is primarily linked to its role in iron replenishment, which is crucial for various physiological functions, including oxygen transport and cellular metabolism. This article explores the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and safety profile through diverse studies and case reports.

This compound acts as a source of iron that is essential for the synthesis of hemoglobin and myoglobin. The mechanism involves:

- Absorption : Iron from this compound is absorbed in the duodenum and proximal jejunum via the divalent metal transporter 1 (DMT1) .

- Utilization : Once absorbed, iron is either stored in ferritin or transported by transferrin to various tissues, including bone marrow for erythropoiesis .

- Functions : Iron plays a critical role in oxygen transport, energy metabolism, and DNA synthesis. It also has antioxidant properties and is involved in cellular signaling pathways .

Treatment of Iron Deficiency Anemia

Numerous studies have demonstrated the efficacy of this compound in treating IDA. A meta-analysis showed that this compound significantly increases hemoglobin levels compared to placebo or other iron formulations:

- Study Findings : In one trial involving infants and children, hemoglobin levels increased from 7.9 g/dL to 11.9 g/dL after 12 weeks of treatment with this compound, compared to a rise from 7.7 g/dL to 11.1 g/dL with an iron polysaccharide complex .

- Ferritin Levels : The serum ferritin level also rose significantly in the this compound group (from 3.0 ng/mL to 15.6 ng/mL) compared to the iron complex group (from 2.0 ng/mL to 7.5 ng/mL) .

Functional Capacity Improvement

A study assessed the impact of oral this compound on functional capacity in patients with heart failure:

- Results : Patients receiving 200 mg of this compound three times daily for 12 weeks showed significant improvements in functional capacity measured by the six-minute walk test (6MWT), with an average increase of 46.23 meters compared to a decrease in the placebo group .

Safety Profile and Side Effects

While this compound is effective, it is associated with gastrointestinal side effects:

- Side Effect Incidence : A meta-analysis indicated that this compound supplementation increases gastrointestinal side effects significantly compared to placebo (odds ratio = 2.32) .

- Case Study : A case report described acute poisoning from excessive intake of this compound, highlighting symptoms such as abdominal pain and lethargy. Management included activated charcoal administration, which showed some efficacy in adsorbing iron at physiological pH levels .

Case Study on Acute Poisoning

A notable case involved a 13-year-old girl who ingested over 70 tablets of this compound:

- Clinical Presentation : She experienced severe abdominal pain and vomiting upon admission. Serum iron levels were critically elevated at 200 mcg/dL .

- Management : The patient was treated with intravenous fluids and activated charcoal, leading to a favorable outcome without further complications.

Hydrogel Application for Infection Treatment

Recent research explored the use of this compound-loaded hydrogels for treating bacterial infections:

- Study Results : In a mouse model of keratitis caused by Staphylococcus aureus, this hydrogel facilitated ferroptosis-like bacterial cell death, demonstrating potential as an antibacterial agent .

Summary of Key Research Findings

Propiedades

IUPAC Name |

iron;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZXTUSAYBWAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16547-58-3, 10028-22-5 (Parent) | |

| Record name | Sulfuric acid, iron(2+) salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16547-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, iron salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80906016 | |

| Record name | Sulfuric acid--iron (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iron dextran is a dark reddish-brown liquid. Colloidal suspension of an iron-dextran complex in water. pH 5.2-6.5. | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Very soluble in water, Very soluble in DMSO; decomposes in 95% ethanol and acetone, Extremely soluble in water; insoluble in most org solvents, Completely miscible with 0.9% sodium chloride injection. | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IRON DEXTRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

After iron dextran is injected, the circulating iron dextran is removed from the plasma by cells of the reticuloendothelial system, which split the complex into its components of iron and dextran. The iron is immediately bound to the available protein moieties to form hemosiderin or ferritin, the physiological forms of iron, or to a lesser extent to transferrin. This iron which is subject to physiological control replenishes hemoglobin and depleted iron stores., ... Circulating iron dextran is removed from the plasma by cells of the reticuloendothelial system, which split the complex into its components of iron and dextran. The iron is immediately bound to the available protein moieties to form hemosiderin or ferritin, the physiological forms of iron, or to a lesser extent to transferrin. This iron which is subject to physiological control replenishes hemoglobin and depleted iron stores., ... The toxicity of iron in biological systems is believed to be attributed to its ability to catalyze the generation of oxygen-free radicals. In the current investigation, the dose-dependent effects of chronic iron-loading on heart tissue concentrations of iron, glutathione peroxidase (GPx) activity, free-radical production, and cardiac dysfunction were investigated in a murine model of iron-overload cardiomyopathy. It was shown that chronic iron-overload results in dose-dependent (a) increases in myocardial iron burden, (b) decreases in the protective antioxidant enzyme GPx activity, (c) increased free-radical production, and (d) increased mortality. These findings show that the mechanism of iron-induced heart dysfunction involves in part free radical-mediated processes. | |

| Record name | Iron Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IRON DEXTRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark brown, slightly viscous solution | |

CAS No. |

9004-66-4, 10124-49-9, 7720-78-7 | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7720-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, iron salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Feosol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Feosol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid, iron salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid--iron (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuric acid, iron salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron dextran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of phenol and sodium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRON DEXTRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.